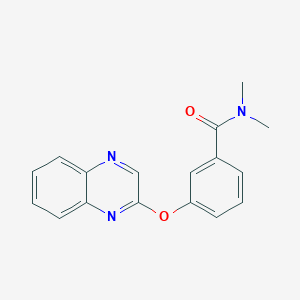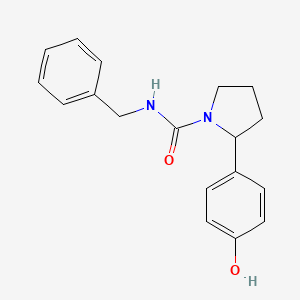![molecular formula C15H11ClN2O B7527941 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one, also known as IQ-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in development and homeostasis, and its dysregulation has been implicated in a variety of diseases, including cancer and osteoporosis.
Mecanismo De Acción
The mechanism of action of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one involves the inhibition of the interaction between β-catenin and the transcription factor TCF/LEF. This interaction is crucial for the activation of Wnt target genes, which play a role in cell proliferation and survival. By inhibiting this interaction, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one suppresses the activity of the Wnt/β-catenin pathway and leads to the downregulation of Wnt target genes.
Biochemical and Physiological Effects:
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one can suppress tumor growth and metastasis in animal models of cancer. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to promote osteoblast differentiation and bone formation, suggesting that it may have potential therapeutic applications for osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is its selectivity for the Wnt/β-catenin pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.
One of the limitations of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is its relatively low potency compared to other Wnt inhibitors. This may limit its efficacy in certain experimental settings. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one in scientific research. One area of interest is the role of the Wnt/β-catenin pathway in stem cell biology. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to inhibit the self-renewal of cancer stem cells, suggesting that it may have potential applications in the field of regenerative medicine. Additionally, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one may have therapeutic applications in the treatment of other diseases, such as Alzheimer's disease, where the Wnt/β-catenin pathway has been implicated.
Conclusion:
In conclusion, 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one is a small molecule inhibitor that has been widely used in scientific research to selectively inhibit the Wnt/β-catenin signaling pathway. Its mechanism of action involves the inhibition of the interaction between β-catenin and the transcription factor TCF/LEF, leading to the downregulation of Wnt target genes. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has several advantages and limitations for lab experiments, and its future directions include the study of its role in stem cell biology and the development of therapeutic applications for other diseases.
Métodos De Síntesis
The synthesis of 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one involves a series of chemical reactions starting from 8-chloroquinoline-2-carbaldehyde and 2-pyridinemethanol. The final product is obtained through a multi-step process that includes condensation, reduction, and cyclization reactions. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been widely used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes. This pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development of cancer and other diseases. 1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one has been shown to selectively inhibit the Wnt/β-catenin pathway by targeting the interaction between β-catenin and the transcription factor TCF/LEF. This inhibition leads to the downregulation of Wnt target genes and the suppression of cell proliferation and survival.
Propiedades
IUPAC Name |
1-[(7-chloroquinolin-8-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-6-11-4-3-8-17-15(11)12(13)10-18-9-2-1-5-14(18)19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKQVPOYXQUKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=C(C=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)
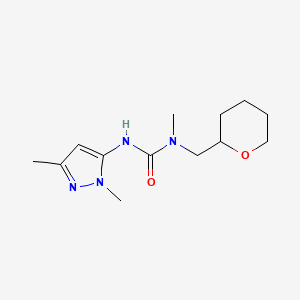
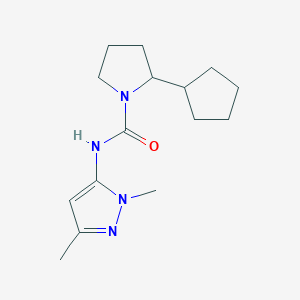
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
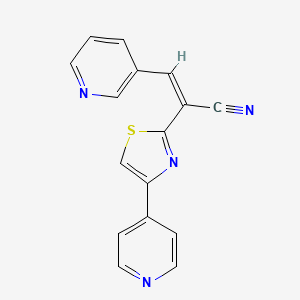
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)

![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
